2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Endocrine disruption Estrogen receptor Yeast two-hybrid assay

Researchers studying endocrine disruption face confounding results when using chlorinated bisphenols with unknown isomer-specific activity. 3,5-Dichlorobisphenol A (3,5-DCBPA) eliminates this ambiguity: • 8-fold ER agonist activity vs BPA (yeast two-hybrid assay)-moderate potency avoids saturation artifacts of 3,3′-DCBPA (38-fold) • Zero TRα agonist activity-clean negative control for thyroid hormone disruption panels • Well-characterized photodegradation kinetics for environmental fate studies Supplied ≥98% purity with full Certificate of Analysis. Ships ambient; recommended storage 2-8°C under nitrogen.

Molecular Formula C15H14Cl2O2
Molecular Weight 297.2 g/mol
CAS No. 14151-65-6
Cat. No. B033284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
CAS14151-65-6
Synonyms2,6-Dichloro-4,4’-isopropylidenediphenol;  2,6-dichloro-4-[1-(4-hydroxyphenyl)-1-methylethyl]phenol
Molecular FormulaC15H14Cl2O2
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16)14(19)13(17)8-10/h3-8,18-19H,1-2H3
InChIKeyZUPWAEAGAFKCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichlorobisphenol A (3,5-DCBPA) Overview


2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, systematically named 3,5-Dichlorobisphenol A (3,5-DCBPA), is a dichlorinated derivative of Bisphenol A (BPA) with the molecular formula C₁₅H₁₄Cl₂O₂ and a molecular weight of 297.18 g/mol . It belongs to the class of chlorinated bisphenol A derivatives (CDBPAs) that form during chlorine disinfection of BPA-containing waters and are also synthesized for use as a monomer in polycarbonate and epoxy resin production [1]. The compound exhibits estrogenic activity and has been detected in wastewater effluents, surface waters, and human biological samples at concentrations ranging from 0.05 to 5.00 μg L⁻¹ [1]. Unlike the parent BPA, the presence of two chlorine substituents at the 3- and 5-positions on one phenolic ring confers distinct photochemical reactivity and endocrine activity profiles that are critical for both environmental fate assessment and research material selection [1].

Why 3,5-DCBPA Differs from Other Chlorinated BPA Derivatives


Chlorinated bisphenol A derivatives (CDBPAs) are not a homogeneous class. The position and number of chlorine substituents on the phenolic rings create profound differences in estrogenic potency, thyroid hormone activity, photodegradation kinetics, and in vivo metabolic effects [1]. In a yeast two-hybrid bioassay, the isomeric dichlorinated congener 3,3′-dichlorobisphenol A (3,3′-DCBPA) exhibited 38-fold higher estrogenic activity than BPA, while 3,5-DCBPA exhibited only 8-fold higher activity—a nearly 5-fold potency difference between two isomers [1]. Furthermore, 3,5-DCBPA lacks thyroid hormone receptor α (TRα) agonist activity, whereas 3,3′,5,5′-tetrachlorobisphenol A (TCBPA) and 3,3′,5-trichlorobisphenol A (3,3′,5-triClBPA) are active TRα agonists [2]. These divergences arise from chlorine substitution pattern-specific effects on receptor binding, electronic structure, and metabolic stability, meaning that selecting one CDBPA over another without accounting for positional isomerism introduces substantial risk of non-comparable experimental outcomes [1][3].

Comparative Evidence: 3,5-DCBPA vs. Chlorinated Analogs


Estrogenic Activity: 3,5-DCBPA vs. 3,3′-DCBPA

In a yeast two-hybrid bioassay without metabolic activation, 3,5-DCBPA exhibited 8-fold higher estrogenic activity than BPA, while its positional isomer 3,3′-DCBPA exhibited 38-fold higher activity—representing a 4.75-fold difference between two dichlorinated BPA isomers [1]. Both were tested under identical conditions. The tri-chlorinated 3,3′,5-triClBPA showed 20-fold activity, and the tetra-chlorinated TCBPA showed only 3-fold activity [1]. This demonstrates that estrogenic potency is not proportional to chlorination degree but depends critically on chlorine substitution position.

Endocrine disruption Estrogen receptor Yeast two-hybrid assay

Thyroid Hormone Receptor Activity: 3,5-DCBPA vs. Active Analogs

In a yeast two-hybrid assay incorporating human thyroid hormone receptor α (TRα), 3,5-DCBPA showed no detectable agonist activity in the absence of metabolic activation by rat liver S9 preparation [1]. In contrast, 3,3′,5,5′-tetrachlorobisphenol A (TCBPA), 3,3′,5,5′-tetrabromobisphenol A (TBBPA), and 3,3′,5-trichlorobisphenol A (3,3′,5-triClBPA) all exhibited clear TRα agonist activity under the same conditions [1]. TCBPA and TBBPA also demonstrated T3 antagonist activity by inhibiting triiodothyronine binding to TRα at 2 × 10⁻⁵ M [1]. The inactivity of 3,5-DCBPA indicates that a dichloro substitution pattern confined to a single ring at the 3- and 5-positions is insufficient to activate TRα, unlike more highly chlorinated or brominated congeners.

Thyroid disruption TRα Yeast two-hybrid

Hepatic Lipid Effects: 3,5-DCBPA Alone vs. Isomer Mixture

In a perinatal exposure study in Swiss mice, dams were injected intraperitoneally with 20 μg/kg/day of BPA, 3,5-DCBPA, 3,3′-DCBPA, or a mixture (mix-DCBPA) during gestation and lactation [1]. Liver lipid composition in offspring was assessed by in vivo ¹H MR spectroscopy. No statistically significant difference in hepatic lipid composition was observed for BPA, 3,5-DCBPA, or 3,3′-DCBPA alone compared to vehicle control [1]. However, the mix-DCBPA group (combined 3,5-DCBPA and 3,3′-DCBPA) showed a significant increase in the saturated fatty acid component, total unsaturated fatty acid bond index, and polyunsaturated fatty acid bond index [1]. This indicates a synergistic or additive interaction between the two dichlorinated isomers that is absent when 3,5-DCBPA is administered alone.

Hepatic steatosis Lipidomics Perinatal exposure

Photodegradation Susceptibility: 3,5-DCBPA vs. BPA

Under simulated sunlight, chlorinated bisphenol A derivatives (CDBPAs) including 3,5-DCBPA undergo rapid direct photodegradation, whereas parent BPA is resistant to direct photolysis [1]. This is attributed to a pronounced bathochromic shift in UV absorption caused by p-π conjugation between chlorine lone-pair electrons and phenyl π-electrons, allowing CDBPA absorption spectra to overlap with terrestrial sunlight [1]. The indirect photodegradation rate constant mediated by effluent organic matter triplet states (³EfOM*) was measured at approximately 10⁹ M⁻¹ s⁻¹ for CDBPAs [1]. Both direct and EfOM-induced indirect photodegradation rates increase with a higher degree of chlorination, meaning 3,5-DCBPA (dichlorinated) degrades faster than 3-ClBPA (monochlorinated) but slower than 3,3′,5-triClBPA and TCBPA [1]. Importantly, the estrogenic activity of photoproducts is diminished, indicating photodegradation is a detoxification pathway [1].

Environmental photochemistry Wastewater treatment CDBPA fate

Physicochemical Properties: Melting Point and Solubility of 3,5-DCBPA

3,5-DCBPA has a reported melting point range of 100–108°C, which is substantially lower than the parent BPA (mp 158–159°C) and distinct from 3,3′,5,5′-tetrachlorobisphenol A (TCBPA, mp ~134–136°C) . The compound is a white to off-white solid soluble in chloroform and ethyl acetate . The molecular weight is 297.18 g/mol with a predicted density of 1.329 ± 0.06 g/cm³ and a predicted boiling point of 399.0 ± 37.0°C . These physicochemical properties influence handling, storage (2–8°C, stored under nitrogen is recommended), and solvent selection for experimental protocols .

Physicochemical characterization Formulation Solubility

Research & Industrial Applications of 3,5-DCBPA


Endocrine Disruption SAR: Moderate-Estrogen Positive Control

When screening chlorinated bisphenols for estrogen receptor activity, 3,5-DCBPA provides an 8-fold activity enhancement over BPA [1], enabling its use as a moderate-potency positive control that avoids the extreme 38-fold signal of 3,3′-DCBPA. Its lack of TRα agonist activity [2] further makes it a cleaner probe for estrogen-specific pathway studies, reducing confounding thyroid hormone crosstalk.

Thyroid Disruption Screening: Structurally Matched Negative Control

The absence of TRα agonist activity for 3,5-DCBPA contrasts with the clear agonist activity of TCBPA, TBBPA, and 3,3′,5-triClBPA in the yeast two-hybrid assay [2]. This makes 3,5-DCBPA an ideal negative control compound for thyroid hormone disruption screening panels, sharing the bisphenol backbone with active compounds while lacking the receptor interaction.

Developmental Toxicology: Mixture Effects of Dichlorinated BPA Isomers

Perinatal exposure to 3,5-DCBPA alone at 20 μg/kg/day did not alter offspring hepatic lipid composition, whereas co-exposure with 3,3′-DCBPA produced significant increases in saturated and polyunsaturated fatty acid indices [3]. This positions 3,5-DCBPA as an essential single-agent arm in factorial-design mixture toxicology experiments aimed at dissecting isomer-specific vs. combinatorial effects.

Environmental Photodegradation Modeling for Dichlorinated BPA Derivatives

3,5-DCBPA undergoes direct solar photodegradation with an intermediate rate among CDBPAs—faster than mono-chlorinated 3-ClBPA but slower than tri- and tetra-chlorinated congeners [1]. Its well-characterized photolytic behavior and diminished estrogenic activity of photoproducts make it a useful reference compound for validating environmental fate models and assessing the effectiveness of sunlight-mediated natural attenuation in wastewater-impacted waters.

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